2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenol
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Overview
Description
2-Methoxy-4-[(phenethylamino)methyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group at the second position and a phenethylamino group at the fourth position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-4-[(phenethylamino)methyl]phenol typically involves the reduction of Schiff bases. One common method is the reduction of 2-methoxy-5-[(phenylamino)methyl]phenol using sodium borohydride (NaBH4) as a reducing agent . The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions to ensure the selective reduction of the Schiff base without affecting other functional groups.
Industrial Production Methods: In an industrial setting, the production of 2-methoxy-4-[(phenethylamino)methyl]phenol may involve large-scale reduction processes using similar reducing agents like sodium borohydride or lithium aluminum hydride (LiAlH4). The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: The phenolic group in 2-methoxy-4-[(phenethylamino)methyl]phenol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: As mentioned, the compound can be synthesized through the reduction of Schiff bases.
Substitution: The methoxy and phenethylamino groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products:
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: The primary product is 2-methoxy-4-[(phenethylamino)methyl]phenol itself.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Scientific Research Applications
2-Methoxy-4-[(phenethylamino)methyl]phenol has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-methoxy-4-[(phenethylamino)methyl]phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The methoxy and phenethylamino groups may also contribute to its overall biological activity by modulating its chemical properties and interactions.
Comparison with Similar Compounds
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
- 2-[(4-Methoxyanilino)methyl]phenol
Comparison: 2-Methoxy-4-[(phenethylamino)methyl]phenol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C16H19NO2 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-methoxy-4-[(2-phenylethylamino)methyl]phenol |
InChI |
InChI=1S/C16H19NO2/c1-19-16-11-14(7-8-15(16)18)12-17-10-9-13-5-3-2-4-6-13/h2-8,11,17-18H,9-10,12H2,1H3 |
InChI Key |
MTAGFKXNJKRAKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCC2=CC=CC=C2)O |
Origin of Product |
United States |
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